

Protocol for Assessing Brain Receptor Occupancy of GSK598809

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Compound of Interest

Compound Name: (-)-GSK598809 hydrochloride

Cat. No.: B10857466

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Introduction

GSK598809 is a selective antagonist of the dopamine D3 receptor, which has been investigated for its potential therapeutic applications in substance-related disorders and other conditions involving compulsive behaviors.[1][2][3][4] Assessing the degree to which GSK598809 binds to and occupies its target receptor in the brain is a critical step in its preclinical and clinical development. This document provides detailed protocols for quantifying the brain receptor occupancy of GSK598809 using both in vivo and ex vivo methodologies.

The primary in vivo method detailed is Positron Emission Tomography (PET), a powerful imaging technique that allows for the non-invasive quantification of receptor occupancy in living subjects.[5][6][7][8] For preclinical animal studies, an ex vivo autoradiography protocol is also described, which provides a high-resolution assessment of receptor binding.

Target Receptor and Binding Characteristics

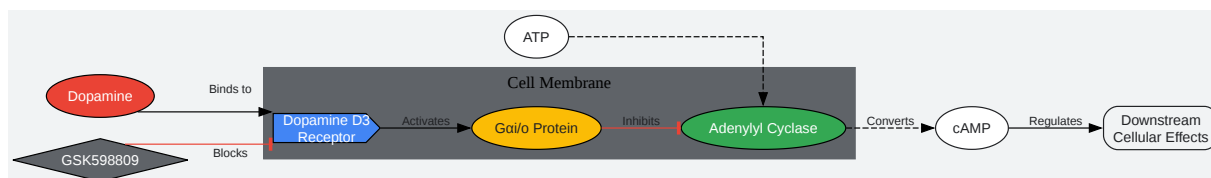
GSK598809 exhibits high selectivity for the dopamine D3 receptor.[1][9] Understanding the binding kinetics and affinity of GSK598809 for the D3 receptor is fundamental to designing and interpreting receptor occupancy studies.

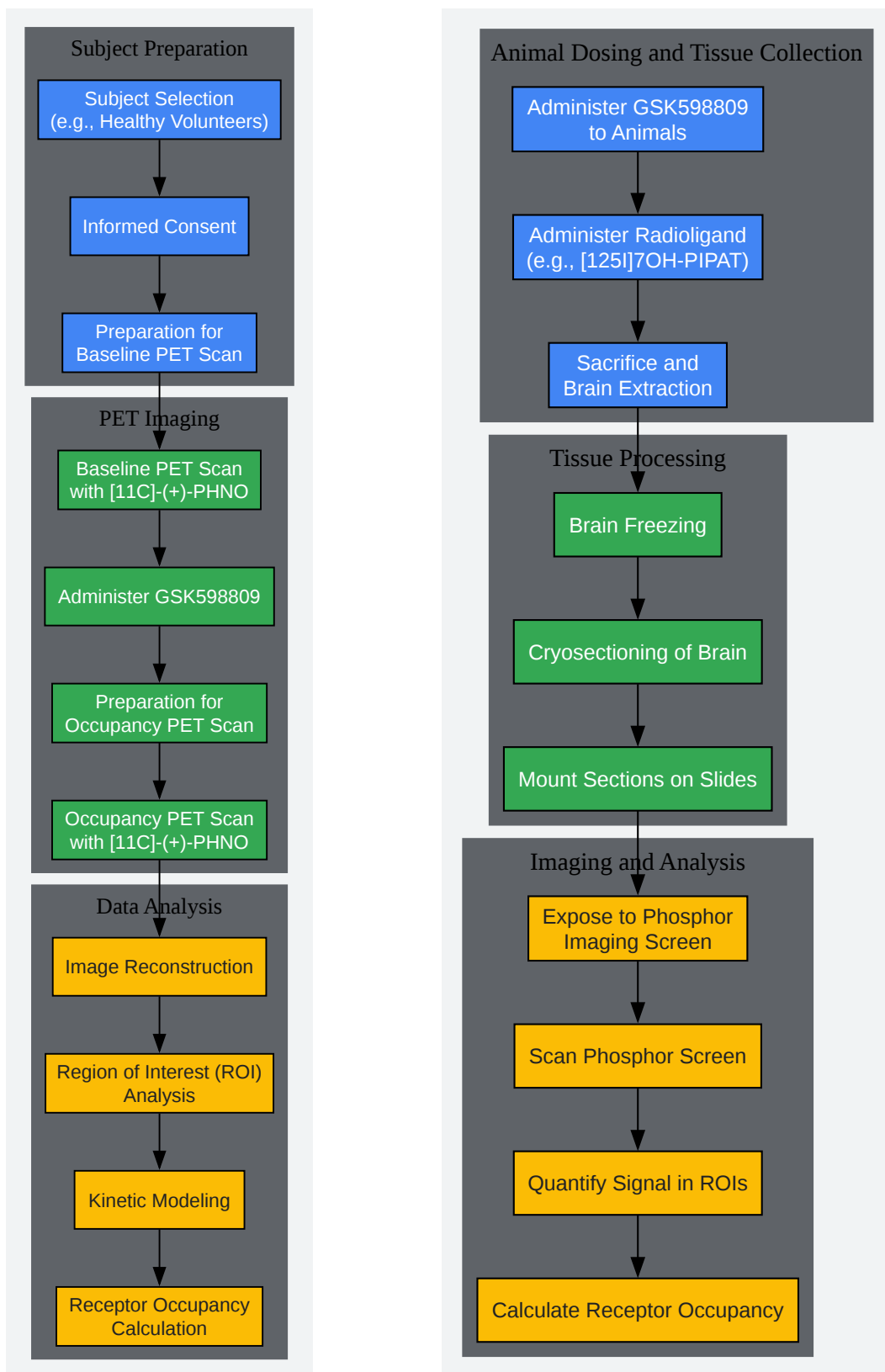
Parameter	Value	Receptor	Reference
Ki	6.2 nM	Dopamine D3 Receptor	[1]
Ki	740 nM	Dopamine D2 Receptor	[1]

Table 1: In Vitro Binding Affinity of GSK598809

Signaling Pathway

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the G*ai/o* signaling pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). As an antagonist, GSK598809 blocks the binding of dopamine to the D3 receptor, thereby preventing this downstream signaling cascade.





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